Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-
CAS No.:
Cat. No.: VC16541437
Molecular Formula: C8H9BrN2O
Molecular Weight: 229.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrN2O |
|---|---|
| Molecular Weight | 229.07 g/mol |
| IUPAC Name | N-(6-bromo-4-methylpyridin-3-yl)acetamide |
| Standard InChI | InChI=1S/C8H9BrN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12) |
| Standard InChI Key | DKJYVJXARLPQFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1NC(=O)C)Br |
Introduction
Chemical Identity
"Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-" is likely an organic compound featuring:
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An acetamide functional group ().
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A substituted pyridine ring with a bromine atom at the 6th position and a methyl group at the 4th position.
General Formula
The compound can be represented as:
Structural Features
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Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.
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Substituents:
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Bromine at position 6.
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Methyl group at position 4.
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Amide Group: Attached to the nitrogen atom of the pyridine ring.
Synthesis
While specific synthesis protocols for this compound are unavailable in the search results, general methods for synthesizing similar acetamides involve:
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Preparation of Pyridine Derivatives:
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Bromination at the 6-position using brominating agents like (N-Bromosuccinimide).
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Methylation at the 4-position using methylating reagents like methyl iodide.
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Acetamide Formation:
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Reacting the substituted pyridine with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide linkage.
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Applications and Biological Relevance
Substituted acetamides and pyridine derivatives often exhibit significant biological activity, including:
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Pharmacological Potential:
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Antimicrobial: Pyridine derivatives are known for their antibacterial and antifungal properties.
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Anti-inflammatory: Amides often serve as scaffolds for drug development targeting enzymes like cyclooxygenase or lipoxygenase.
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Molecular Docking Studies:
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Similar compounds have been studied for their binding to enzyme active sites, suggesting potential as inhibitors in biological pathways.
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Industrial Applications:
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Used as intermediates in organic synthesis.
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Potential precursors for agrochemicals or pharmaceuticals.
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Research Directions
Further studies on "Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-" could focus on:
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Synthesis Optimization: Developing efficient methods for large-scale production.
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Spectral Characterization:
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Nuclear Magnetic Resonance (NMR): To confirm structural details.
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Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
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Biological Activity Screening:
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Testing for antimicrobial, anticancer, or anti-inflammatory effects.
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Computational Studies:
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Molecular docking to predict binding affinities with biological targets.
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If you have access to specific databases or journals, further exploration into this compound's synthesis, characterization, and applications may yield detailed insights tailored to your research needs.
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